molecular formula C12H12ClN3O4S B7576464 2-[4-[(4-Chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid

2-[4-[(4-Chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid

Cat. No. B7576464
M. Wt: 329.76 g/mol
InChI Key: LIUARCIHKVMOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(4-Chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid, also known as CP-945,598, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting target for further research.

Mechanism of Action

The mechanism of action of 2-[4-[(4-Chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid involves its binding to the CB1 receptor and blocking its activation by endocannabinoids. This results in a decrease in the activity of the endocannabinoid system, which can have various effects on physiological processes. This compound has been found to be a selective antagonist of the CB1 receptor, meaning that it does not affect other receptors in the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, suggesting its potential use in the treatment of obesity. This compound has also been found to improve glucose tolerance and insulin sensitivity in obese mice, indicating its potential use in the treatment of diabetes. In addition, this compound has been studied for its potential use in the treatment of drug addiction, as it has been found to decrease the rewarding effects of drugs such as cocaine and heroin.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-[(4-Chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the effects of blocking this receptor without affecting other receptors in the endocannabinoid system. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in animals, indicating the need for caution when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 2-[4-[(4-Chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid. One area of interest is its potential use in the treatment of obesity and diabetes. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of this compound. Another area of interest is its potential use in the treatment of drug addiction. Studies are needed to determine the effects of this compound on different types of drugs and to develop new treatment strategies based on this compound. Finally, further research is needed to understand the mechanism of action of this compound and its potential use in other physiological processes.

Synthesis Methods

The synthesis of 2-[4-[(4-Chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid involves the reaction of 4-chloro-2-methylphenylsulfonyl chloride with 1H-pyrazole-1-acetic acid in the presence of a base. The resulting compound is then purified through a series of chromatography steps. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of pure this compound.

Scientific Research Applications

2-[4-[(4-Chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid has been studied for its potential applications in scientific research. One of the main areas of interest is its effect on the endocannabinoid system. This compound has been found to act as a selective antagonist of the CB1 receptor, which is involved in various physiological processes such as pain perception, appetite regulation, and mood modulation. This compound has also been studied for its potential use in the treatment of various diseases such as obesity, diabetes, and drug addiction.

properties

IUPAC Name

2-[4-[(4-chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c1-8-4-9(13)2-3-11(8)21(19,20)15-10-5-14-16(6-10)7-12(17)18/h2-6,15H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUARCIHKVMOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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